molecular formula C9H10N2O B7901567 4-Amino-1-methylindolin-2-one

4-Amino-1-methylindolin-2-one

Cat. No.: B7901567
M. Wt: 162.19 g/mol
InChI Key: QRBNVRAJAJBCBK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methylindolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include titanium(III) chloride for reductive amination and various catalysts for cycloaddition reactions .

Major Products: The major products formed from these reactions include diverse heterocyclic frameworks such as cycloheptaindoles, tetrahydrocarbazoles, and indolines .

Mechanism of Action

The mechanism of action of 4-Amino-1-methylindolin-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-methylindolin-2-one stands out due to its specific structure and the presence of an amino group at the 4-position, which may contribute to its unique biological activities and applications in various fields.

Properties

IUPAC Name

4-amino-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBNVRAJAJBCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C(C=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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